(S)-2-(pentafluoroethoxy)propanoic acid
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Overview
Description
(S)-2-(pentafluoroethoxy)propanoic acid: (S)-2-(trifluoromethoxy)propanoic acid , is a chiral organic compound with the following chemical structure:
(S)-2-(pentafluoroethoxy)propanoic acid
It belongs to the class of carboxylic acids and contains a trifluoromethoxy group attached to the propanoic acid backbone. The compound is optically active due to its chiral center.
Preparation Methods
a. Synthetic Routes: Several synthetic routes exist for the preparation of (S)-2-(pentafluoroethoxy)propanoic acid. One common approach involves the reaction of (S)-2-chloropropanoic acid with pentafluoroethanol. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
b. Reaction Conditions: The reaction typically takes place under anhydrous conditions using a suitable solvent (e.g., dichloromethane or acetonitrile). The use of a Lewis acid catalyst, such as triethylamine or pyridine, enhances the yield. The reaction temperature is usually maintained around room temperature.
c. Industrial Production: While this compound is not produced on an industrial scale, it serves as an intermediate in the synthesis of other fluorinated compounds.
Chemical Reactions Analysis
a. Types of Reactions:
(S)-2-(pentafluoroethoxy)propanoic acid: can undergo various chemical transformations, including:
Oxidation: It can be oxidized to form corresponding carboxylic acid derivatives.
Reduction: Reduction of the trifluoromethoxy group may yield different products.
Substitution: Nucleophilic substitution reactions can occur at the chiral center or the trifluoromethoxy group.
Oxidation: Reagents like potassium permanganate or chromic acid are commonly used.
Reduction: Hydrogen gas over a metal catalyst (e.g., palladium on carbon) or hydride reagents (e.g., lithium aluminum hydride) can reduce the compound.
Substitution: Nucleophiles (e.g., amines, alkoxides) react with the compound under appropriate conditions.
c. Major Products: The major products depend on the specific reaction conditions. For example, oxidation leads to the corresponding carboxylic acid, while reduction may yield alcohols or other derivatives.
Scientific Research Applications
(S)-2-(pentafluoroethoxy)propanoic acid: finds applications in various fields:
Chemistry: It serves as a building block for designing new fluorinated compounds.
Biology: Researchers explore its interactions with biological molecules.
Medicine: Investigations focus on potential drug candidates derived from this compound.
Industry: Its unique properties make it valuable for specialty chemicals and materials.
Mechanism of Action
The exact mechanism by which (S)-2-(pentafluoroethoxy)propanoic acid exerts its effects remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
(S)-2-(pentafluoroethoxy)propanoic acid: stands out due to its trifluoromethoxy group, which imparts unique chemical properties. Similar compounds include other fluorinated carboxylic acids, such as trifluoroacetic acid and perfluorooctanoic acid.
Remember that further research and experimentation are essential to fully understand the compound’s behavior and applications.
Properties
Molecular Formula |
C5H5F5O3 |
---|---|
Molecular Weight |
208.08 g/mol |
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethoxy)propanoic acid |
InChI |
InChI=1S/C5H5F5O3/c1-2(3(11)12)13-5(9,10)4(6,7)8/h2H,1H3,(H,11,12) |
InChI Key |
DNMMEJMGBUXSLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC(C(F)(F)F)(F)F |
Origin of Product |
United States |
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